Methyl 3-chloro-5-cyanothiophene-2-carboxylate
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Overview
Description
Methyl 3-chloro-5-cyanothiophene-2-carboxylate is a chemical compound with the molecular formula C7H4ClNO2S and a molecular weight of 201.63 g/mol . It is a thiophene derivative, characterized by the presence of a chlorine atom at the 3-position, a cyano group at the 5-position, and a carboxylate ester group at the 2-position. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-cyanothiophene-2-carboxylate typically involves the reaction of 3-chlorothiophene-2-carboxylic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid).
Major Products
Substitution: Amino or thiol-substituted thiophene derivatives.
Reduction: Amino-thiophene derivatives.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Methyl 3-chloro-5-cyanothiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-cyanothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects . The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-2-thiophenecarboxylate: Similar structure but lacks the cyano group.
Methyl 5-cyano-2-thiophenecarboxylate: Similar structure but lacks the chlorine atom.
Methyl 3-bromo-5-cyanothiophene-2-carboxylate: Similar structure but has a bromine atom instead of chlorine.
Uniqueness
Methyl 3-chloro-5-cyanothiophene-2-carboxylate is unique due to the presence of both the chlorine and cyano groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
methyl 3-chloro-5-cyanothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJCKIDHUUORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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